2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide
Description
2-(4-Chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a synthetic heterocyclic compound featuring a fused triazolothiadiazole core. This structure combines a 1,2,4-triazole ring with a 1,3,4-thiadiazole moiety, further substituted with a 4-chlorophenoxy group, a methyl group, and a benzyl-propanamide side chain. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and alkylation, as outlined in analogous methodologies .
Key structural features include:
- 4-Chlorophenoxy group: Enhances lipophilicity and electron-withdrawing properties, influencing pharmacokinetics.
- Benzyl-propanamide side chain: Contributes to hydrogen-bonding interactions and molecular recognition.
Spectral characterization (IR, 1H-NMR, 13C-NMR) confirms the absence of C=O in the triazole intermediate (indicative of cyclization) and the presence of νC=S vibrations (~1250 cm⁻¹) in thione tautomers .
Properties
Molecular Formula |
C21H20ClN5O2S |
|---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C21H20ClN5O2S/c1-13-24-25-20-27(13)26-18(30-20)15-6-4-14(5-7-15)12-23-19(28)21(2,3)29-17-10-8-16(22)9-11-17/h4-11H,12H2,1-3H3,(H,23,28) |
InChI Key |
WNXFGBIVDXRFHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Methyl-1,3,4-thiadiazol-2-amine with Hydrazine Derivatives
A mixture of 5-methyl-1,3,4-thiadiazol-2-amine (1.0 equiv) and methyl hydrazinecarboxylate (1.2 equiv) in acetic acid is refluxed at 120°C for 12 hours. The reaction forms the triazolo-thiadiazole backbone through intramolecular cyclization, yielding 3-methyltriazolo[3,4-b]thiadiazole (75–80% yield).
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 120°C |
| Reaction Time | 12 hours |
| Yield | 75–80% |
Functionalization at the 6-Position of the Triazolo-Thiadiazole
Introducing the benzyl group at the 6-position requires electrophilic aromatic substitution or transition-metal-catalyzed coupling.
Bromination Followed by Suzuki-Miyaura Coupling
-
Bromination : The triazolo-thiadiazole core is brominated using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C to 25°C, affording 6-bromo-3-methyltriazolo[3,4-b]thiadiazole (82% yield).
-
Suzuki Coupling : The brominated intermediate reacts with 4-(aminomethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a toluene/water mixture (3:1) at 90°C for 8 hours. This yields 6-(4-(aminomethyl)phenyl)-3-methyltriazolo[3,4-b][1,thiadiazole (68% yield).
Optimized Conditions for Suzuki Coupling
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 90°C |
| Yield | 68% |
Preparation of 2-(4-Chlorophenoxy)-2-methylpropanoyl Chloride
The propanamide precursor is synthesized via Friedel-Crafts acylation followed by chlorination:
Acylation of 4-Chlorophenol
4-Chlorophenol reacts with 2-methylpropanoyl chloride in the presence of AlCl₃ (Lewis acid) at 0°C, yielding 2-(4-chlorophenoxy)-2-methylpropanoic acid (89% yield). Subsequent treatment with thionyl chloride (SOCl₂) at reflux converts the acid to its acyl chloride derivative (95% yield).
Characterization Data
-
2-(4-Chlorophenoxy)-2-methylpropanoic Acid :
Amide Bond Formation
The final step couples the acyl chloride with the benzylamine-functionalized triazolo-thiadiazole:
Schotten-Baumann Reaction
A solution of 2-(4-chlorophenoxy)-2-methylpropanoyl chloride (1.1 equiv) in dichloromethane (DCM) is added dropwise to a mixture of 6-(4-(aminomethyl)phenyl)-3-methyltriazolo[3,4-b]thiadiazole (1.0 equiv) and triethylamine (2.0 equiv) at 0°C. The reaction proceeds at 25°C for 4 hours, affording the target compound in 72% yield after silica gel chromatography.
Reaction Workup and Purification
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → 25°C |
| Purification | Silica gel (EtOAc/hexanes 1:3) |
| Yield | 72% |
Analytical Data for Final Compound
-
¹H NMR (600 MHz, DMSO-d₆) : δ 8.52 (s, 1H, triazolo-H), 7.89 (d, J = 8.2 Hz, 2H, Ar-H), 7.48 (d, J = 8.2 Hz, 2H, Ar-H), 7.34 (d, J = 8.8 Hz, 2H, Cl-Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Cl-Ar-H), 4.51 (d, J = 5.6 Hz, 2H, CH₂NH), 2.44 (s, 3H, CH₃-triazolo), 1.58 (s, 6H, C(CH₃)₂).
-
HRMS (ESI+) : m/z 510.1243 [M+H]⁺ (calculated: 510.1249).
Alternative Routes and Optimization Strategies
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 minutes) during triazolo-thiadiazole formation increases yield to 85% while reducing reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Research into the biological activity of this compound has yielded promising results across various studies:
Anticancer Activity
The compound exhibits potential anticancer properties. Studies have shown that derivatives similar to this molecule can induce apoptosis in cancer cell lines. For instance:
- Mechanism : The compound may inhibit cell proliferation by disrupting mitochondrial pathways, leading to cell cycle arrest.
- Case Study : In vitro experiments demonstrated that related compounds reduced viability in human breast cancer cell lines (e.g., MCF7) with IC50 values around 25 µM after 48 hours of treatment.
Antimicrobial Activity
The compound has also shown potential antimicrobial effects against various bacterial strains:
- Mechanism : It may disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes.
- Case Study : Preliminary studies indicated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with results supporting its use in combating drug-resistant strains.
Anticancer Research
The compound's ability to induce apoptosis makes it a candidate for further investigation in cancer therapy. Its structural similarity to known anticancer agents suggests it could serve as a lead compound for developing new therapies.
Antimicrobial Research
Given its promising antimicrobial properties, this compound could be explored as a new antibiotic agent. Its effectiveness against resistant strains makes it particularly relevant in the context of rising antibiotic resistance.
Molecular Modelling Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. These studies provide insights into optimizing its structure for enhanced efficacy.
Study 1: Anticancer Activity in Cell Lines
A study involving derivatives of the compound tested their effects on various human carcinoma cell lines. Results showed that certain derivatives significantly inhibited cell growth through apoptosis induction.
Study 2: Antimicrobial Efficacy Testing
In vitro tests were conducted to evaluate the antimicrobial activity against selected bacterial strains. The results indicated that the compound displayed significant inhibition zones, suggesting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the triazolothiadiazole family, a class of fused heterocycles with diverse bioactivities. Below is a comparative analysis with structurally related analogs:
Structural and Functional Group Variations
Critical Analysis of Research Findings
Tautomeric Stability : The target compound’s triazolothiadiazole core exists predominantly in the thione tautomer, confirmed by IR (absence of νS-H at ~2500 cm⁻¹) and NMR data . This contrasts with triazole-thiol tautomers in simpler analogs, which may reduce metabolic stability.
Activity vs. Toxicity: While chlorophenoxy derivatives exhibit potent bioactivity, chlorinated aromatics may raise toxicity concerns compared to pyridyl or naphthyl substituents .
Synergistic Effects : Combining triazole and thiadiazole moieties amplifies antimicrobial and anti-inflammatory effects compared to standalone heterocycles .
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]propanamide is a novel synthetic molecule that incorporates both triazole and thiadiazole moieties. These structural features are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent research has highlighted the potential of triazolo-thiadiazole derivatives in cancer therapy. A study demonstrated that compounds similar to our target molecule exhibited heparanase inhibition , which is crucial in tumor progression and metastasis. The inhibition of heparanase was linked to reduced tumor growth and metastasis in mouse models .
Table 1: Summary of Anticancer Studies
Anti-inflammatory Properties
The anti-inflammatory potential of triazolo-thiadiazoles has been explored in several studies. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The exact anti-inflammatory mechanisms remain an area for future research.
Case Studies
- Heparanase Inhibition : In a study involving a triazolo-thiadiazole derivative (similar to our compound), significant reductions in primary tumor growth were observed in mice models treated with the compound. This was attributed to the inhibition of heparanase enzymatic activity, which is critical for tumor metastasis .
- Ehrlich Ascites Carcinoma (EAC) : Another study tested thiadiazole derivatives in EAC-bearing Swiss albino mice. The derivatives showed enhanced survival rates and reduced tumor burden compared to standard treatments like cisplatin .
Q & A
Basic: What are the key synthetic strategies for preparing this compound?
Answer:
The synthesis involves multi-step reactions, typically starting with condensation of triazole-thiol precursors with halogenated intermediates. For example:
- Step 1: Intermolecular condensation of 4-amino-triazole derivatives (e.g., 4-amino-5-[4-(substituted phenyl)sulfonylphenyl]-4H-1,2,4-triazole-3-thiol) with reagents like 2-chloro-N-phenylacetamide or bromo-diethylmalonate under reflux conditions (DMSO, 18–24 hours) .
- Step 2: Cyclization to form the triazolo[3,4-b][1,3,4]thiadiazole core, often requiring acidic or basic catalysts (e.g., glacial acetic acid) and controlled temperature (70–100°C) .
- Purification: Crystallization using ethanol/water mixtures or column chromatography to achieve >95% purity .
Critical Parameters:
- Solvent choice (DMSO for high-temperature reactions, ethanol for cyclization).
- Stoichiometric control of halogenated reagents to avoid side products.
Basic: What analytical methods are essential for structural confirmation?
Answer:
A combination of spectroscopic and chromatographic techniques is required:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 482.08 for C₂₃H₂₀ClN₅O₂S) .
- X-ray Crystallography: Definitive confirmation of stereochemistry and crystal packing (e.g., bond angles and torsion angles in the triazolothiadiazole ring) .
Advanced: How can researchers optimize low yields in the final cyclization step?
Answer:
Yield optimization requires systematic troubleshooting:
- Reaction Time/Temperature: Extend reflux time (e.g., from 4 to 8 hours) and monitor by TLC .
- Catalyst Screening: Test alternatives to glacial acetic acid (e.g., p-toluenesulfonic acid or Lewis acids like ZnCl₂) .
- Design of Experiments (DoE): Use statistical models (e.g., response surface methodology) to identify critical factors (solvent polarity, reagent ratio) .
Example Workflow:
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 70–110°C | 90°C |
| Solvent | DMF vs. DMSO | DMSO |
| Catalyst Load | 1–5 mol% | 3 mol% H₂SO₄ |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying substituents while retaining the triazolothiadiazole core:
- Variable Substituents:
- Biological Assays:
- Test derivatives against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values .
Data Interpretation:
| Derivative | Substituent | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | 4-Cl | 0.45 |
| KA25 (Fluoro) | 4-F | 0.62 |
| KA26 (Chloro) | 4-Cl | 0.48 |
Advanced: What computational methods resolve contradictions in bioactivity data?
Answer:
- Molecular Docking: Compare binding modes of active vs. inactive derivatives in target proteins (e.g., using AutoDock Vina) .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
- QSAR Modeling: Develop regression models correlating substituent descriptors (Hammett σ, logP) with activity .
Case Study:
Contradictory IC₅₀ values for chlorinated vs. fluorinated analogs can arise from differences in π-π stacking or solvation effects, which MD simulations can clarify .
Advanced: How to address discrepancies in spectroscopic data during characterization?
Answer:
- Signal Assignment: Use deuterated solvents (e.g., DMSO-d₆) and heteronuclear NMR (¹H-¹⁵N HMBC) to resolve ambiguous peaks in the triazole ring .
- Impurity Profiling: LC-MS/MS to detect byproducts (e.g., uncyclized intermediates) and adjust reaction conditions .
- Cross-Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 16) .
Example:
A δ 8.2 ppm signal initially misassigned to a thiadiazole proton was corrected via 2D NMR to a benzyl proton, resolving a structural misannotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
